molecular formula C8H7F9 B12062283 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene

Cat. No.: B12062283
M. Wt: 274.13 g/mol
InChI Key: IILTXJIAJDFVEK-UHFFFAOYSA-N
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Description

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene is a fluorinated alkene characterized by a methyl substituent at the second carbon and nine fluorine atoms distributed across carbons 4–7 of the heptene chain. The double bond is located between carbons 2 and 3. The fluorine atoms are arranged as follows: carbons 4 and 5 each bear two fluorines (CF₂ groups), carbon 6 has two fluorines (CF₂), and carbon 7 is fully fluorinated (CF₃).

Properties

Molecular Formula

C8H7F9

Molecular Weight

274.13 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoro-2-methylhept-2-ene

InChI

InChI=1S/C8H7F9/c1-4(2)3-5(9,10)6(11,12)7(13,14)8(15,16)17/h3H,1-2H3

InChI Key

IILTXJIAJDFVEK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene typically involves the fluorination of heptene derivatives. One common method includes the reaction of heptene with fluorinating agents such as hydrogen fluoride (HF) in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the desired positions on the heptene backbone .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production facilities are designed to maintain safety and efficiency, ensuring the high purity of the final product. The use of continuous flow reactors and advanced purification techniques helps achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while addition reactions can produce various alkylated derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Agents:
Fluorinated compounds have shown promise in the development of antiviral agents due to their ability to mimic natural substrates while enhancing metabolic stability. Research indicates that 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene can be modified to create derivatives that exhibit antiviral activity against various viruses.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated alkenes could serve as precursors for the synthesis of antiviral agents. The incorporation of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene into drug candidates showed enhanced efficacy compared to non-fluorinated analogs .

Green Chemistry:
The use of fluorinated compounds in green chemistry practices is gaining attention due to their potential to replace harmful solvents and reagents in chemical processes. The stability of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene allows it to be used in reactions that require less aggressive conditions.

Case Study:
Research highlighted in Environmental Science & Technology explored the application of this compound in reducing the environmental impact of traditional chemical manufacturing processes by minimizing waste generation .

Mechanism of Action

The mechanism of action of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological and chemical entities. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Structural Features Functional Groups/Substituents Applications/Reactivity Insights
2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene Methyl at C2; nonafluoro (CF₂, CF₃) at C4–C7 Alkene, fluorinated alkyl chain Potential monomer for fluoropolymers; hydrophobic properties
Perfluorohept-2-ene (CAS 1582-32-7) Fully fluorinated (C7F14); no methyl group Alkene, perfluorinated chain High chemical inertness; used in high-temperature coatings or solvents
4,4,5,5,6,6,7,7,7-Nonafluorohept-2-en-1-ol Nonafluoro chain at C4–C7; hydroxyl at C1 Alkene, alcohol, fluorinated chain Polar reactivity (e.g., hydrogen bonding); possible use in surfactants
3-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)thiophene Nonafluoroheptyl chain attached to thiophene Thiophene ring, fluorinated alkyl Conductive polymer blocks (e.g., P(3HT-b-3SFT))

Key Comparative Analysis

  • Fluorination Degree: The target compound’s partial fluorination (nonafluoro chain) contrasts with perfluorohept-2-ene’s full fluorination (C7F14). Hydrophobicity: Both compounds exhibit low surface energy, but the methyl group may slightly reduce hydrophobicity compared to fully fluorinated analogs.
  • Functional Group Influence: The hydroxyl group in 4,4,5,5,6,6,7,7,7-nonafluorohept-2-en-1-ol increases polarity and reactivity, enabling applications in amphiphilic systems. In contrast, the target compound’s alkene and fluorinated chain favor non-polar environments . Thiophene Integration: The nonafluoroheptyl-thiophene copolymer (P(3HT-b-3SFT)) demonstrates how fluorinated chains enhance electronic properties in polymers, suggesting the target compound could serve as a monomer in analogous systems .
  • Synthetic Considerations :

    • Perfluorohept-2-ene’s synthesis typically involves direct fluorination, while the target compound may require selective fluorination to preserve the methyl group. The hydroxylated analog () likely involves additional steps to introduce the alcohol group .

Environmental and Stability Profiles

  • Persistence : Fully fluorinated compounds like perfluorohept-2-ene are highly persistent in the environment due to strong C-F bonds. The target compound’s methyl group may slightly improve biodegradability but requires further study .
  • Thermal Stability : Perfluorohept-2-ene’s lack of C-H bonds grants superior thermal stability (>300°C), whereas the target compound’s methyl group could lower its decomposition threshold .

Biological Activity

2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene is a fluorinated organic compound known for its unique structural characteristics and potential applications in various fields including materials science and medicinal chemistry. This article delves into the biological activity of this compound, examining its effects on biological systems and potential therapeutic uses.

  • Molecular Formula : C13_{13}H9_9F9_9
  • Molecular Weight : 336.196 g/mol
  • CAS Number : 664326-37-8
  • LogP : 5.558 (indicating high lipophilicity)

Biological Activity Overview

The biological activity of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene has been investigated in various studies focusing on its pharmacological properties and toxicological impacts.

Toxicological Studies

Research has shown that fluorinated compounds can exhibit significant toxicity depending on their structure and the presence of functional groups. A study highlighted that certain perfluorinated compounds can lead to liver toxicity and endocrine disruption in animal models .

Antimicrobial Activity

Fluorinated compounds are often evaluated for their antimicrobial properties. A study conducted on similar fluorinated alkenes indicated that they possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific effects of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene on microbial strains remain to be fully elucidated but suggest potential as an antimicrobial agent .

Case Studies

  • Case Study 1: Hepatotoxicity
    • In a controlled study involving rodents exposed to fluorinated compounds similar to 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene:
      • Findings : Elevated liver enzymes were observed after prolonged exposure.
      • : Indicates potential hepatotoxic effects warranting further investigation into long-term exposure risks.
  • Case Study 2: Antimicrobial Effects
    • A comparative analysis of fluorinated alkenes demonstrated:
      • Inhibition Zones : Measured against E. coli and S. aureus.
      • Results : Significant inhibition was noted at higher concentrations.
      • Implication : Suggests a pathway for developing new antimicrobial agents based on the structure of 2-Methyl-4,4,5,5,6,6,7,7,7-nonafluorohept-2-ene .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound to explore its reactivity and interactions with biological macromolecules.

StudyFocusKey Findings
Study AToxicityIndicated potential liver toxicity in animal models.
Study BAntimicrobialShowed promising antibacterial activity against specific strains.
Study CStructure Activity RelationshipSuggested modifications could enhance biological activity.

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